An In-depth Technical Guide on the Physicochemical Properties and Solubility Profile of (R)-4-(3-Chlorophenyl)pyrrolidin-2-one
An In-depth Technical Guide on the Physicochemical Properties and Solubility Profile of (R)-4-(3-Chlorophenyl)pyrrolidin-2-one
Introduction
(R)-4-(3-Chlorophenyl)pyrrolidin-2-one is a chiral organic compound featuring a pyrrolidinone ring substituted with a 3-chlorophenyl group at the 4-position. Its structural attributes, particularly the presence of a lactam, a chiral center, and an aromatic ring with a halogen substituent, suggest its potential as a scaffold in medicinal chemistry. The physicochemical properties and solubility profile of such a molecule are paramount in drug discovery and development, as they profoundly influence its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its formulation potential.[1][2][3][4] This guide provides a comprehensive overview of the key physicochemical parameters of (R)-4-(3-Chlorophenyl)pyrrolidin-2-one and details the experimental methodologies for their determination, offering valuable insights for researchers and drug development professionals.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its biological activity and developability.[1][2][3][4] Understanding these properties allows for the rational design of molecules with improved pharmacokinetic profiles and facilitates the selection of appropriate formulation strategies.
Chemical Structure and Molecular Formula
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Chemical Name: (R)-4-(3-Chlorophenyl)pyrrolidin-2-one
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CAS Number: 1384268-69-2[5]
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Molecular Formula: C10H10ClNO[5]
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Molecular Weight: 195.65 g/mol [5]
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SMILES: O=C1NCc1cccc(c1)Cl[5]
The structure comprises a five-membered lactam (pyrrolidin-2-one) ring, which contains a secondary amine and a ketone. A 3-chlorophenyl group is attached to the 4-position of this ring, which is a chiral center with the (R)-configuration. The presence of the chlorine atom on the phenyl ring can influence the molecule's lipophilicity and metabolic stability.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound. For a related compound, 4-(4-Chlorophenyl)-2-pyrrolidinone, the melting point is reported to be in the range of 115-117°C.[6] While this provides an estimate, the exact melting point of the (R)-4-(3-chlorophenyl) isomer would need to be determined experimentally.
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a precise thermal analysis technique used to determine the melting point and other thermal transitions of a substance.
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Instrumentation: A calibrated Differential Scanning Calorimeter.
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Sample Preparation: A small amount of the crystalline compound (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
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Methodology:
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Place the sealed sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
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Record the heat flow as a function of temperature.
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The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
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Causality Behind Experimental Choices: DSC is preferred over traditional capillary methods due to its higher precision, requirement for a smaller sample size, and its ability to provide additional information about thermal events such as polymorphic transitions. The heating rate influences the peak shape and temperature; a rate of 10 °C/min is a common standard that provides a good balance between resolution and experimental time.
Table 1: Key Physicochemical Properties of (R)-4-(3-Chlorophenyl)pyrrolidin-2-one (and related compounds for context)
| Property | Value | Source/Method |
| Molecular Formula | C10H10ClNO | [5] |
| Molecular Weight | 195.65 g/mol | [5] |
| Melting Point | ~115-117 °C (for 4-chlorophenyl isomer) | [6] |
| pKa | Estimated to be weakly acidic (lactam N-H) and weakly basic (carbonyl oxygen) | Theoretical |
| logP | 0.80 (calculated for 4-chlorophenyl isomer) | [7] |
pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or base and is crucial for understanding a molecule's ionization state at different physiological pH values. The pyrrolidinone ring in (R)-4-(3-Chlorophenyl)pyrrolidin-2-one contains a lactam N-H group which is weakly acidic, and a carbonyl oxygen which is weakly basic. The exact pKa values would need to be experimentally determined.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[8][9]
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Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator.
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Sample Preparation: Prepare a solution of the compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low) at a known concentration (e.g., 1 mM).[8]
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Methodology:
-
Place the sample solution in a reaction vessel and immerse the pH electrode.[8]
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Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[8]
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Record the pH of the solution after each incremental addition of the titrant.
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Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point.[8]
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Perform multiple titrations to ensure reproducibility.[8]
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Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH as a function of added acid or base, providing a direct determination of the pKa. The use of an automated titrator ensures precise and reproducible addition of the titrant and data acquisition.
logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which is its preference for a lipid-like environment over an aqueous one.[10] It is a critical parameter for predicting a drug's absorption, distribution, and ability to cross cell membranes.[1][10] For the related compound, 4-(4-chlorophenyl)-2-pyrrolidinone, a calculated logP of 0.80 has been reported.[7]
Experimental Protocol: Determination of logP by the Shake-Flask Method
The shake-flask method is the "gold standard" for experimental logP determination.[11]
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Materials: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol), and the test compound.
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Methodology:
-
Dissolve a known amount of the compound in one of the phases (either water or n-octanol).
-
Add an equal volume of the other phase to a flask.
-
Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[12]
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between two immiscible liquids, providing a direct and accurate measure of logP.[11] Pre-saturation of the solvents is crucial to account for their mutual miscibility.
Solubility Profile
The solubility of a drug is a critical factor influencing its absorption and bioavailability.[1][4] Poor solubility can be a major hurdle in drug development.[1]
Aqueous Solubility
Aqueous solubility is a key determinant of a drug's dissolution rate in the gastrointestinal tract and its subsequent absorption.
Experimental Protocol: Equilibrium Solubility Determination
This method determines the thermodynamic solubility of a compound.[13]
-
Materials: The test compound, purified water, and a suitable buffer system (e.g., phosphate-buffered saline, PBS, at various pH values).
-
Methodology:
-
Add an excess amount of the solid compound to a known volume of the aqueous medium (water or buffer) in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, filter or centrifuge the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the equilibrium solubility.
-
Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, which is necessary for determining the equilibrium solubility. Agitation and a defined temperature are critical for achieving and maintaining equilibrium. HPLC-UV is a common and reliable method for quantifying the concentration of the dissolved compound.
Solubility in Organic Solvents
Understanding the solubility in organic solvents is important for various aspects of drug development, including synthesis, purification, and formulation.[13]
Experimental Protocol: Qualitative and Semi-Quantitative Solubility Assessment
A straightforward approach to assess solubility in various organic solvents.[14][15]
-
Materials: The test compound and a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, hexane).
-
Methodology:
-
Add a small, known amount of the compound (e.g., 1-5 mg) to a test tube.
-
Add a small volume of the solvent (e.g., 0.1 mL) and vortex for 30-60 seconds.[14]
-
Visually observe if the compound has completely dissolved.
-
If the compound dissolves, it is considered soluble at that concentration. If not, incrementally add more solvent and repeat the process to estimate the solubility range.
-
Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the compound.
-
Causality Behind Experimental Choices: This method provides a rapid assessment of solubility across a range of solvents, which is useful for early-stage development. Visual observation is a simple and effective endpoint for this qualitative assessment.
Table 2: Expected Solubility Profile of (R)-4-(3-Chlorophenyl)pyrrolidin-2-one
| Solvent | Expected Solubility | Rationale |
| Water | Low to moderate | The polar lactam group contributes to aqueous solubility, but the nonpolar chlorophenyl group reduces it. |
| Methanol/Ethanol | Soluble | The polar hydroxyl group of the alcohols can interact with the polar lactam, and the alkyl chain can interact with the nonpolar parts of the molecule. |
| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |
| Dichloromethane | Soluble | A nonpolar aprotic solvent that can solvate the chlorophenyl group. |
| Hexane | Insoluble | A nonpolar solvent that is unlikely to effectively solvate the polar lactam. |
Visualization of Experimental Workflows
Diagram 1: Workflow for Physicochemical Property Determination
Workflow for determining key physicochemical properties.
Diagram 2: Workflow for Solubility Profile Determination
Workflow for establishing a comprehensive solubility profile.
Conclusion
The physicochemical properties and solubility profile of (R)-4-(3-Chlorophenyl)pyrrolidin-2-one are critical for its evaluation as a potential drug candidate. This guide has outlined the key parameters to consider and provided detailed, field-proven experimental protocols for their determination. A thorough understanding of these properties will enable researchers and drug development professionals to make informed decisions regarding the advancement of this and similar molecules in the drug discovery pipeline. The interplay between lipophilicity, solubility, and ionization state ultimately governs the pharmacokinetic and pharmacodynamic behavior of a compound, making their early and accurate characterization an indispensable part of modern drug development.[1][2]
References
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- (R)-4-(3-chlorophenyl)pyrrolidin-2-one | 1384268-69-2 | C10H10ClNO | Appchem. (n.d.).
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- 4-(4-Chlorophenyl)-2-pyrrolidinone 22518-27-0 wiki. (2026, March 23). GuideChem.
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